Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate:
The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it unique compared to its analogs .
Properties
Molecular Formula |
C11H9FO3S |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
AYQHWVAVYWFVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)F)O |
Origin of Product |
United States |
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